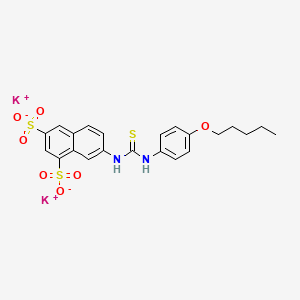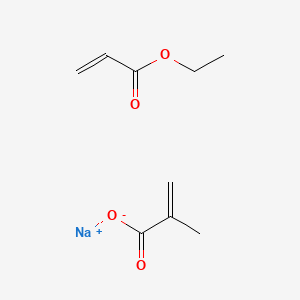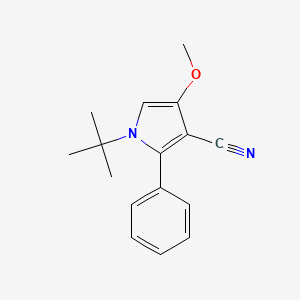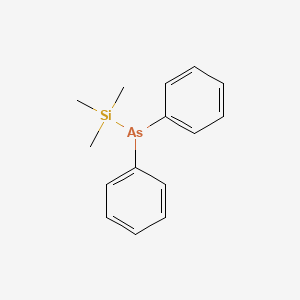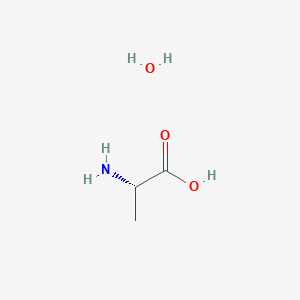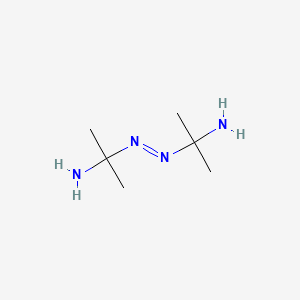
2,2'-Azobis(2-aminopropane)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,2’-Azobis(2-aminopropane) is a chemical compound known for its ability to generate free radicals. It is widely used in various scientific research fields, particularly in studies involving oxidative stress and free radical chemistry. This compound is a member of the azo compounds family, characterized by the presence of a nitrogen-nitrogen double bond.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 2,2’-Azobis(2-aminopropane) can be synthesized through the reaction of hydrazine with acetone cyanohydrin, followed by oxidation. The general synthetic route involves:
Reaction with Hydrazine: Acetone cyanohydrin reacts with hydrazine to form a substituted dialkylhydrazine.
Oxidation: The dialkylhydrazine is then oxidized to form the azo compound.
Industrial Production Methods: Industrial production of 2,2’-Azobis(2-aminopropane) typically involves large-scale synthesis using the same basic chemical reactions but optimized for higher yields and purity. The process is carefully controlled to ensure the stability and safety of the compound during production.
Análisis De Reacciones Químicas
Types of Reactions: 2,2’-Azobis(2-aminopropane) primarily undergoes oxidation reactions due to its ability to generate free radicals. It can also participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Commonly involves the use of oxygen or other oxidizing agents under controlled conditions.
Nucleophilic Substitution: Typically involves nucleophiles such as amines or thiols.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. In oxidation reactions, the primary products are often oxidized derivatives of the starting materials.
Aplicaciones Científicas De Investigación
2,2’-Azobis(2-aminopropane) is extensively used in scientific research due to its ability to generate free radicals. Some key applications include:
Chemistry: Used as a free radical initiator in polymerization reactions and studies of oxidative stability.
Biology: Employed in studies of oxidative stress and its effects on biological systems.
Medicine: Utilized in research on the oxidative degradation of drugs and the development of antioxidant therapies.
Industry: Applied in the production of polymers and other materials where controlled radical generation is required.
Mecanismo De Acción
The primary mechanism of action of 2,2’-Azobis(2-aminopropane) involves the generation of free radicals through the homolytic cleavage of the nitrogen-nitrogen double bond. These free radicals can then initiate various chemical reactions, including oxidation and polymerization. The molecular targets and pathways involved depend on the specific application and the nature of the free radicals generated.
Comparación Con Compuestos Similares
2,2’-Azobis(2-methylpropionamidine): Another azo compound used as a free radical initiator.
Azobisisobutyronitrile: Commonly used in polymerization reactions.
Uniqueness: 2,2’-Azobis(2-aminopropane) is unique in its ability to generate free radicals at a controlled and reproducible rate without producing hydrogen peroxide as an intermediate. This makes it particularly useful in studies where the presence of hydrogen peroxide could interfere with the results.
Propiedades
Número CAS |
41556-11-0 |
|---|---|
Fórmula molecular |
C6H16N4 |
Peso molecular |
144.22 g/mol |
Nombre IUPAC |
2-[(E)-2-aminopropan-2-yldiazenyl]propan-2-amine |
InChI |
InChI=1S/C6H16N4/c1-5(2,7)9-10-6(3,4)8/h7-8H2,1-4H3/b10-9+ |
Clave InChI |
PSMAFHYZQLOGMG-MDZDMXLPSA-N |
SMILES isomérico |
CC(C)(N)/N=N/C(C)(C)N |
SMILES canónico |
CC(C)(N)N=NC(C)(C)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![2-Butenoic acid, 3-methyl-2-[[(methylthio)carbonyl]amino]-, ethyl ester](/img/structure/B14659794.png)


![4-(4-Chlorophenyl)-5-[2-(3-nitrophenyl)hydrazinylidene]-1,3-thiazol-2(5H)-imine](/img/structure/B14659802.png)
